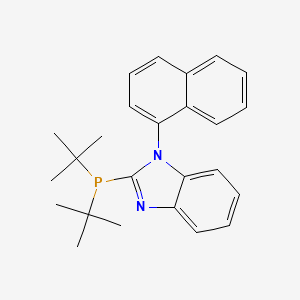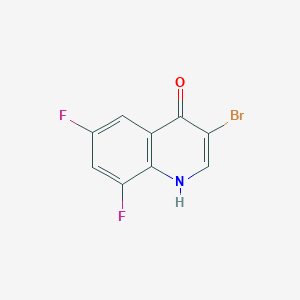
3-Bromo-6,8-difluoro-4-hydroxyquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 3-Bromo-6,8-difluoro-4-hydroxyquinoline typically involves the bromination and fluorination of quinoline derivatives. One common synthetic route includes the reaction of 6,8-difluoroquinoline with bromine in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
化学反应分析
3-Bromo-6,8-difluoro-4-hydroxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
3-Bromo-6,8-difluoro-4-hydroxyquinoline has several scientific research applications:
作用机制
The mechanism of action of 3-Bromo-6,8-difluoro-4-hydroxyquinoline involves its interaction with molecular targets such as enzymes and proteins . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . The pathways involved in its action are still under investigation, but it is known to interfere with cellular processes by modulating protein interactions .
相似化合物的比较
3-Bromo-6,8-difluoro-4-hydroxyquinoline can be compared with other quinoline derivatives, such as:
- 8-Bromo-4-hydroxyquinoline-3-carboxylic acid
- 8-Bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester
These compounds share similar structural features but differ in their functional groups and specific applications.
属性
CAS 编号 |
1065087-96-8 |
|---|---|
分子式 |
C9H4BrF2NO |
分子量 |
260.03 g/mol |
IUPAC 名称 |
3-bromo-6,8-difluoro-1H-quinolin-4-one |
InChI |
InChI=1S/C9H4BrF2NO/c10-6-3-13-8-5(9(6)14)1-4(11)2-7(8)12/h1-3H,(H,13,14) |
InChI 键 |
HHPIDHDCTQYXMO-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C2=C1C(=O)C(=CN2)Br)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


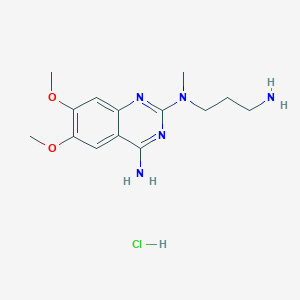
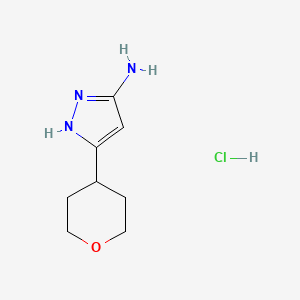

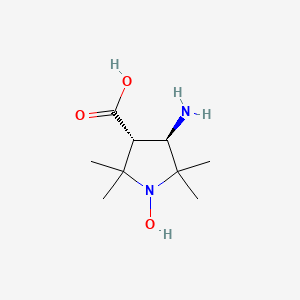
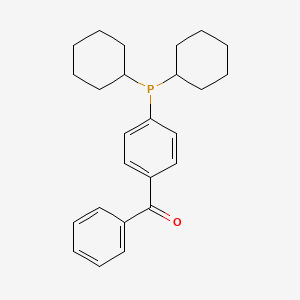
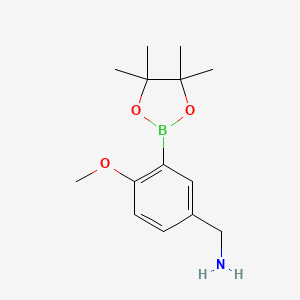
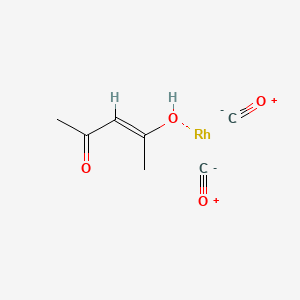

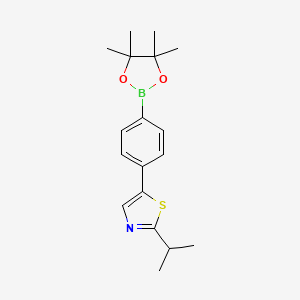
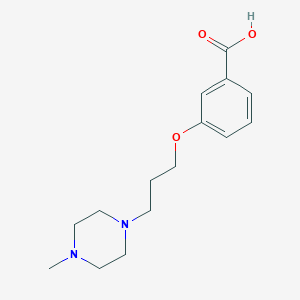
![Ethyl 2-[(6-Bromo-3-nitro-2-pyridinyl)oxy]acetate](/img/structure/B13715197.png)
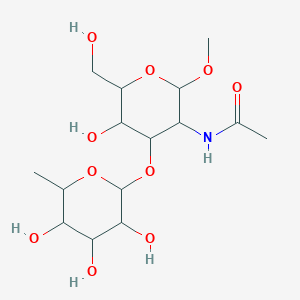
![8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13715215.png)
